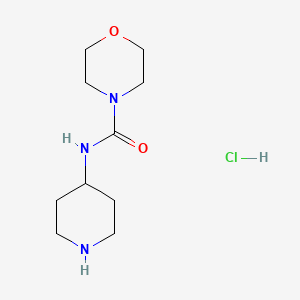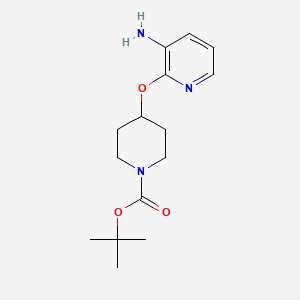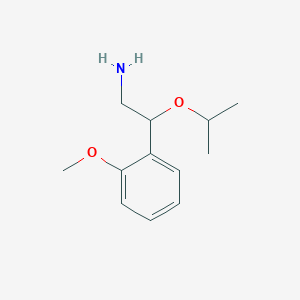
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetic acid
Overview
Description
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetic acid, also known as OTAVA-BB 120063, is a pyrimidine derivative that has been widely studied in scientific research. This compound has shown potential in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals. In
Scientific Research Applications
Synthesis Methods and Derivatives :
- A study by Vasylyev et al. (1999) discusses the synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties. This research is significant in understanding the methods of synthesizing complex molecules similar to the compound (Vasylyev et al., 1999).
Antioxidant and Antimicrobial Activities :
- El‐Mekabaty (2015) studied the antioxidant activity of compounds incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One moiety, which is relevant to the structural analysis of the target compound (El‐Mekabaty, 2015).
- Patel et al. (2017) conducted research on the antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, providing insights into the antimicrobial potential of similar compounds (Patel & Patel, 2017).
Chemical Interactions and Structural Features :
- Gubanova et al. (2020) explored the reactions of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, revealing the structural features of the synthesized compounds, which is useful for understanding the chemistry of similar compounds (Gubanova et al., 2020).
Synthesis of Derivatives and Reactivity Studies :
- Jilale et al. (1993) focused on the synthesis of cyclopentathiophenacetic acid derivatives and investigated the reactivity of related compounds (Jilale et al., 1993).
Anti-Inflammatory Activity :
- Bahekar & Shinde (2004) synthesized and evaluated the anti-inflammatory activity of [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives, providing insight into the potential therapeutic applications of similar compounds (Bahekar & Shinde, 2004).
Anticancer and Antimicrobial Studies :
- Elshwiniy et al. (2020) conducted spectral, thermal, DFT calculations, and evaluated the anticancer and antimicrobial activities of bivalent manganese complexes of pyrano[2,3-d]pyrimidine derivatives (Elshwiniy et al., 2020).
Fluorescence Binding with Bovine Serum Albumin :
- Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies (Meng et al., 2012).
properties
IUPAC Name |
2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-9-4-7(8-2-1-3-16-8)11-6-12(9)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPXJDBTBVMJAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B1422210.png)
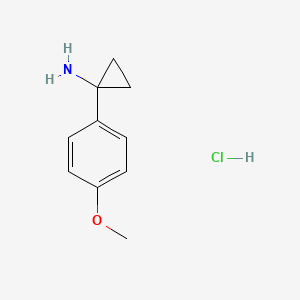
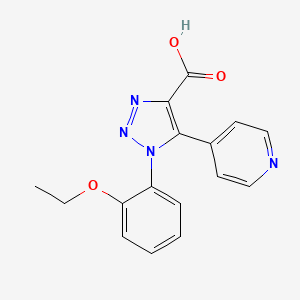
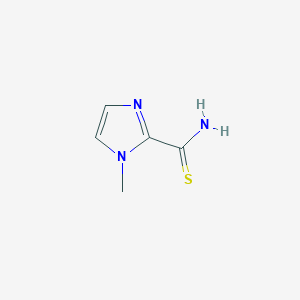
![6-Chloro-3-iodoimidazo[1,2-B]pyridazine](/img/structure/B1422218.png)
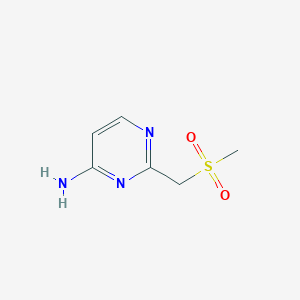
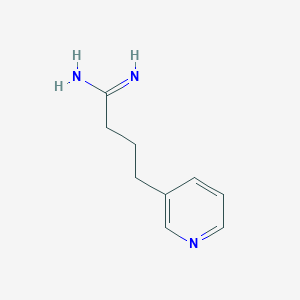
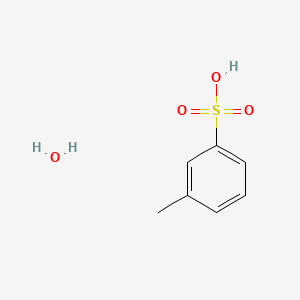
![Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1422223.png)

